1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one
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Overview
Description
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H14O. It is an α,β-unsaturated carbonyl compound, characterized by the presence of a cyclopentene ring substituted with two methyl groups and a propenone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4,4-dimethyl-2-cyclopenten-1-one with propenal (acrolein) under basic conditions. The reaction proceeds via a Michael addition, followed by an aldol condensation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentenes and propenones
Scientific Research Applications
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects against tumor cells, particularly in oral cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, potentially disrupting cellular processes and inducing cytotoxicity. This mechanism is particularly relevant in its anti-cancer activity, where it targets tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-cyclopenten-1-one
- 2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- 3,4,4-Trimethylcyclopent-2-enone
- 2-Hydroxy-4,4-dimethyl-3-nonylcyclopent-2-enone
Uniqueness
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of both a cyclopentene ring and a propenone side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
87802-22-0 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclopenten-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-9(11)8-5-6-10(2,3)7-8/h4-5H,1,6-7H2,2-3H3 |
InChI Key |
MDQBPZFTVXXHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)C(=O)C=C)C |
Origin of Product |
United States |
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